

Boscalid-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Boscalid-d4

Cat. No.: B12425175

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boscalid-d4**, a deuterated analog of the fungicide Boscalid. This document outlines its chemical properties, its primary application as an internal standard in analytical chemistry, and the biological mechanism of its parent compound. Detailed methodologies for its use in analytical protocols and a visualization of the relevant biological pathway are included to support research and development activities.

Core Data Presentation

For clarity and ease of comparison, the fundamental properties of **Boscalid-d4** are summarized in the table below.

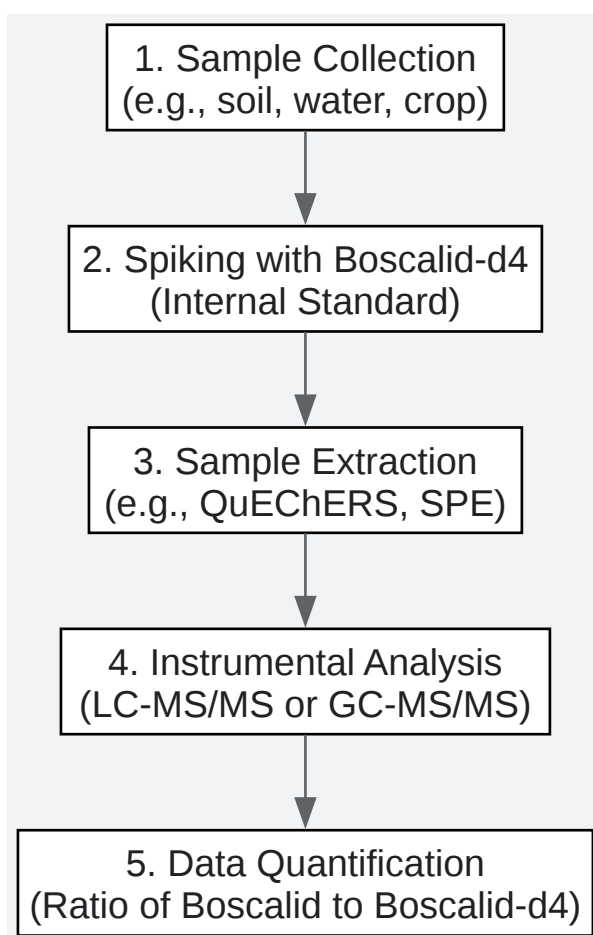
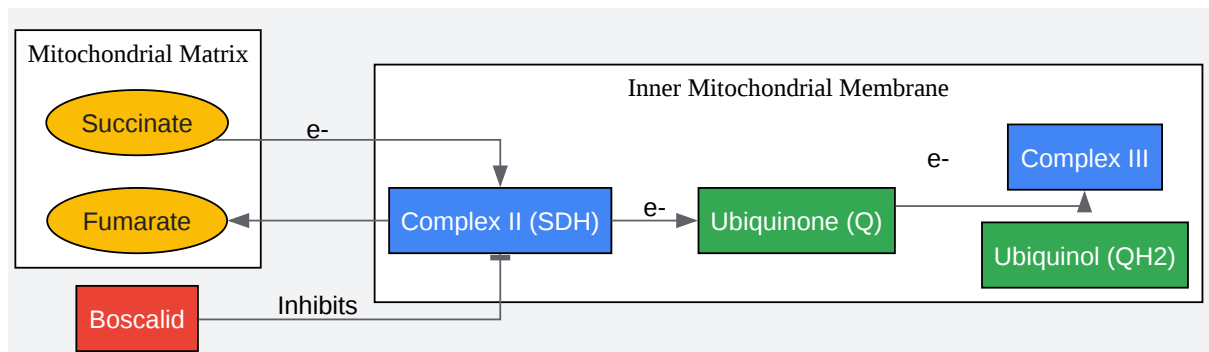
Property	Value
CAS Number	2468796-76-9
Molecular Formula	C ₁₈ H ₈ D ₄ Cl ₂ N ₂ O
Molecular Weight	347.23 g/mol
Synonyms	2-Chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl-d4)-3-pyridinecarboxamide, BAS 510F-d4
Appearance	White to Off-White Solid

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Boscalid, the non-deuterated parent compound of **Boscalid-d4**, functions as a fungicide by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.^{[1][2]} This inhibition disrupts the fungal cell's ability to produce ATP, the primary energy currency, leading to cessation of growth and eventually cell death.^[2]

SDH is a key enzyme that participates in both the citric acid cycle and oxidative phosphorylation.^[3] It catalyzes the oxidation of succinate to fumarate, transferring electrons to the electron transport chain.^[3] Boscalid specifically targets the ubiquinone-binding site (Q-site) within Complex II, preventing the reduction of ubiquinone to ubiquinol and thereby halting the flow of electrons. This targeted action makes it an effective agent against a broad spectrum of fungal pathogens.

Below is a diagram illustrating the electron transport chain with a focus on Complex II and the inhibitory action of Boscalid.



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